2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid
Description
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Properties
Molecular Formula |
C19H14ClNO3S |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H14ClNO3S/c1-11-6-8-12(9-7-11)14-10-25-18(16(14)19(23)24)21-17(22)13-4-2-3-5-15(13)20/h2-10H,1H3,(H,21,22)(H,23,24) |
InChI Key |
PEYRAAWXWHOZFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CC=C3Cl |
solubility |
>55.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiophene ring substituted with a carboxylic acid and an amine group, which may contribute to its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Activities
Research has indicated various biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. This compound's structural components may enhance its efficacy against bacteria and fungi.
- Anticancer Properties : Similar thiophene derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : Compounds with thiophene moieties have demonstrated anti-inflammatory activity in preclinical studies, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of 2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
- Oxidative Stress Reduction : Similar compounds have been shown to reduce reactive oxygen species (ROS), providing protective effects against oxidative damage.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 2-{[(2-Chlorophenyl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylic acid. The results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | High |
| Target Compound | 8 | Very High |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 12 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) levels.
| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound | 60 | 55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
